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molecular formula C8H8N2 B1208307 1-Aminoindole CAS No. 53406-38-5

1-Aminoindole

Cat. No. B1208307
M. Wt: 132.16 g/mol
InChI Key: VUSYGSNEEYEGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112682B2

Procedure details

A solution of 33.8 kg (32.8 kg corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) and 15.8 kg (15.6 kg corrected for 99% purity) of indole in 120.2 kg of N-methylpyrrolidinone (NMP), is prepared and chilled to 0–5° C. A second solution is prepared from 67.0 kg (63.7 kg corrected for 95% purity) of potassium tert-butoxide and 122.6 kg of NMP. An amination vessel is charged with 47.0 kg of NMP and an initial charge of 2.2 kg of the potassium tert-butoxide/NMP solution. The HOSA/indole/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered using a metering pumping system consisting of a dual head plunger pump together with coriolis mass flow meters into the amination vessel over a period of 185 minutes while maintaining a reaction temperature of 20–30° C. to yield a solution containing 15.9 kg (90.2% yield) of 1H-indol-1-amine as determined by external standard HPLC assay.
Quantity
33.8 kg
Type
reactant
Reaction Step One
Quantity
15.8 kg
Type
reactant
Reaction Step One
Quantity
120.2 kg
Type
solvent
Reaction Step One
Quantity
67 kg
Type
reactant
Reaction Step Two
Name
Quantity
122.6 kg
Type
solvent
Reaction Step Two
Name
HOSA indole NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium tert-butoxide NMP
Quantity
2.2 kg
Type
catalyst
Reaction Step Five
Name
Quantity
47 kg
Type
solvent
Reaction Step Six
Yield
90.2%

Identifiers

REACTION_CXSMILES
NOS(O)(=O)=O.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.CC(C)([O-])C.[K+].[NH2:22]OS(O)(=O)=O.N1C2C(=CC=CC=2)C=C1.CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>[N:7]1([NH2:22])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1 |f:2.3,4.5.6,7.8.9,11.12.13|

Inputs

Step One
Name
Quantity
33.8 kg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
15.8 kg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
120.2 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
67 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
122.6 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
HOSA indole NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O.N1C=CC2=CC=CC=C12.CN1C(CCC1)=O
Step Four
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Five
Name
potassium tert-butoxide NMP
Quantity
2.2 kg
Type
catalyst
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Six
Name
Quantity
47 kg
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0–5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 20–30° C.
CUSTOM
Type
CUSTOM
Details
to yield a solution

Outcomes

Product
Details
Reaction Time
185 min
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 kg
YIELD: PERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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